Optical Rotation Confirming Enantiomeric Identity
The (S)-configuration of ipravacaine (CAS 166181-68-6) is unambiguously confirmed by its specific optical rotation of −80.1° (c = 1, methanol), as disclosed in the original composition-of-matter patent US5849793 [1]. The racemic mixture (CAS 166181-63-1) exhibits an optical rotation of 0° under identical conditions, eliminating any trace of chirality that could confound enantioselective pharmacological readouts.
| Evidence Dimension | Specific optical rotation ([α]D) |
|---|---|
| Target Compound Data | −80.1° (c = 1, methanol) for (S)-ipravacaine (CAS 166181-68-6) |
| Comparator Or Baseline | 0° for racemic ipravacaine (CAS 166181-63-1) |
| Quantified Difference | Absolute difference of 80.1°; racemate shows no optical activity |
| Conditions | Polarimetry at 25 °C, c = 1 g/100 mL in methanol, sodium D-line |
Why This Matters
Procurement of the single (S)-enantiomer is mandatory for any experiment requiring unambiguous chirality—e.g., enantiomer-specific receptor binding assays—because the racemate provides zero optical activity and a mixed stereochemical signal.
- [1] Menarini Laboratori SpA. (1998). Piperidinecarboxamide derivatives, process for their preparation and pharmaceutical compositions containing them. US Patent 5,849,793. Example 1, column 12, lines 15–35. View Source
